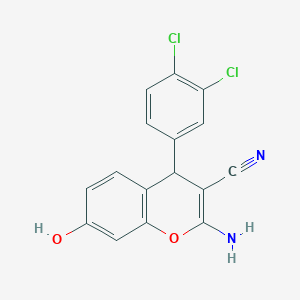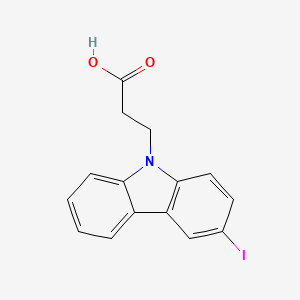![molecular formula C11H14BrNO B4996835 N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine](/img/structure/B4996835.png)
N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine, also known as BPEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPEA is a derivative of 2-propen-1-amine and is synthesized through a series of chemical reactions. In
Applications De Recherche Scientifique
N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential as a drug delivery system due to its ability to form stable complexes with drugs. In material science, this compound has been studied for its potential as a ligand in metal-organic frameworks. In organic synthesis, this compound has been used as a building block in the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine is not fully understood, but studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound has also been shown to inhibit the activity of enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well tolerated in animal models. Studies have also shown that this compound can cross the blood-brain barrier, which makes it a potential candidate for the treatment of brain tumors. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine in lab experiments is its low toxicity and well-tolerated nature. This compound is also relatively easy to synthesize, which makes it accessible for researchers. One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
For the study of N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine include exploring its potential as an anticancer agent in vivo, investigating its potential as a drug delivery system, and exploring the synthesis of this compound derivatives.
Méthodes De Synthèse
N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine is synthesized through a series of chemical reactions involving 3-bromophenol, ethyl bromide, and 2-propen-1-amine. The first step involves the conversion of 3-bromophenol to 3-bromophenyl ether through an etherification reaction with ethyl bromide. The resulting product is then reacted with 2-propen-1-amine to yield this compound.
Propriétés
IUPAC Name |
N-[2-(3-bromophenoxy)ethyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-2-6-13-7-8-14-11-5-3-4-10(12)9-11/h2-5,9,13H,1,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPCLZUKOPQZDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCOC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4996754.png)
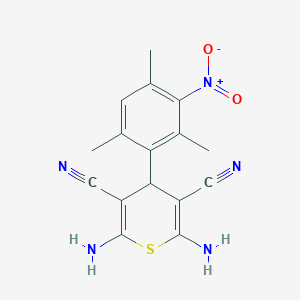
![methyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B4996768.png)
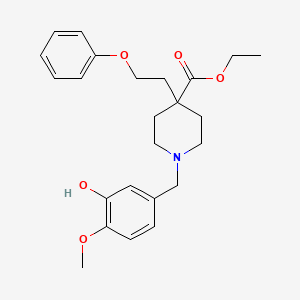
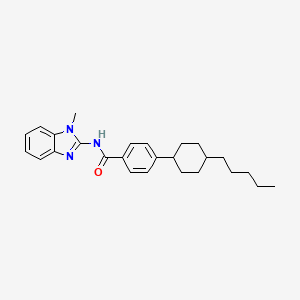
![isopropyl 2-[6-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B4996783.png)
![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4996791.png)
![tert-butyl 4-{[(3-iodo-4-methoxybenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4996820.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4996823.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(3-methyl-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B4996828.png)
![1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B4996845.png)
